Hexamidine Dihydrochloride

Catalog No.
S647077
CAS No.
50357-46-5
M.F
C20H28Cl2N4O2
M. Wt
427.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamidine Dihydrochloride

CAS Number

50357-46-5

Product Name

Hexamidine Dihydrochloride

IUPAC Name

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;dihydrochloride

Molecular Formula

C20H28Cl2N4O2

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C20H26N4O2.2ClH/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;;/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1H

InChI Key

DGMYFHPQQKVKID-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl

Synonyms

1,6-di(para-amidinophenoxy)hexane, 1,6-di-(4-amidinophenoxy)hexane, Désomédine, hexamidine, hexamidine dihydrochloride, hexamidine diisethionate, hexamidine isethionate, Hexaseptine, Hexomédine, Hexomedin, Hexomedin N, Hexomedine, Laryngomedin N, Ophtamedine

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl

The exact mass of the compound Hexamidine Dihydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Benzamidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Bacteria: Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes [].
  • Fungi: Candida albicans and other fungal species.
  • Protozoa: Trichomonas vaginalis.

The exact mechanism of action against these microorganisms is still under investigation, but it is believed to involve disruption of the cell membrane and alterations in essential cellular processes.

Potential Applications in Dentistry

Due to its broad-spectrum antimicrobial activity, Hexamidine Dihydrochloride is being explored for various potential applications in dentistry, including:

  • Oral antiseptics: Mouthwashes and lozenges containing Hexamidine Dihydrochloride are being investigated for their effectiveness in reducing plaque and gingivitis, as well as preventing post-surgical infections [].
  • Topical antiseptics: Gels and solutions containing Hexamidine Dihydrochloride are being studied for their potential use in the treatment of oral candidiasis and aphthous ulcers [].

Wound Healing and Skin Antisepsis

Hexamidine Dihydrochloride's antimicrobial properties are also being explored for its potential use in:

  • Wound healing: Studies suggest it may promote wound healing and reduce the risk of infection when applied topically to wounds [].
  • Skin antisepsis: Research indicates its potential effectiveness in reducing bacterial skin flora before surgery [].

Hexamidine dihydrochloride is a synthetic compound belonging to the class of polyether guanidines. Its chemical structure is characterized by the presence of two guanidine groups linked by a hexane chain, specifically the bis(4-guanidinophenyl) ether of hexane-1,6-diol. This compound is primarily used as an antimicrobial agent and antiseptic in various formulations . Hexamidine dihydrochloride is more soluble in water compared to its diisethionate counterpart, making it suitable for different pharmaceutical applications .

Hexamidine dihydrochloride can be synthesized through a simple acid addition reaction involving hexamidine diisethionate and hydrochloric acid. The reaction can be represented as follows:

Hexamidine diisethionate+HClHexamidine dihydrochloride+Other products\text{Hexamidine diisethionate}+\text{HCl}\rightarrow \text{Hexamidine dihydrochloride}+\text{Other products}

The conversion process results in the formation of hexamidine dihydrochloride as a trihydrate salt, which has distinct physicochemical properties compared to its precursor .

Hexamidine dihydrochloride exhibits significant biological activity as an antiseptic and antimicrobial agent. Its mechanism of action is presumed to involve the binding to negatively charged lipid membranes of pathogens, similar to quaternary ammonium compounds. This interaction disrupts membrane integrity, leading to cell death . The compound has been shown to be effective against various microorganisms, including bacteria and protozoa, making it useful in treating infections such as Acanthamoeba keratitis .

Additionally, hexamidine dihydrochloride has been found to possess protease inhibition properties and can influence skin health by affecting lipid processing enzymes and transepidermal water loss .

The synthesis of hexamidine dihydrochloride typically involves the following steps:

  • Preparation of Hexamidine Diisethionate: Initially synthesized from hexane-1,6-diol and guanidine.
  • Acid Addition Reaction: Hexamidine diisethionate is treated with hydrochloric acid to produce hexamidine dihydrochloride.
  • Crystallization: The product is then crystallized and purified through techniques such as vacuum filtration.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are employed to confirm the structure and purity of the synthesized compound .

Hexamidine dihydrochloride finds extensive applications in various fields:

  • Pharmaceuticals: Used as an antiseptic in topical formulations for treating skin infections.
  • Cosmetics: Incorporated into personal care products for its preservative properties.
  • Dermatology: Utilized in formulations aimed at improving skin health and preventing microbial infections .

Studies on hexamidine dihydrochloride have highlighted its interactions with biological membranes and its potential effects on skin permeability. It has been noted for its ability to enhance the delivery of other active ingredients in topical formulations due to its impact on skin barrier function . Furthermore, research indicates that hexamidine can interact with lipid processing enzymes, which may contribute to its beneficial effects on skin health.

Hexamidine dihydrochloride shares similarities with several other compounds in terms of structure and function. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeAntimicrobial ActivitySolubilityUnique Features
Hexamidine DiisethionateGuanidine derivativeYesMore solubleUsed primarily in personal care products
ChlorhexidineBisbiguanideYesWater-solubleBroad-spectrum antiseptic; used in surgical settings
PropamidineGuanidine derivativeYesLess solubleShorter chain; used for specific infections
PentamidineGuanidine derivativeYesVariablePrimarily used for treating protozoal infections

Hexamidine dihydrochloride stands out due to its dual role as both an antimicrobial agent and a compound that promotes skin health through specific biochemical interactions .

Membrane Disruption in Microbial Pathogens

Hexamidine dihydrochloride exerts antimicrobial effects through electrostatic interactions with microbial membranes. As a cationic molecule, it binds preferentially to negatively charged phospholipid head groups in bacterial and protozoal cell membranes [1] [3] [5]. This binding induces structural perturbations, leading to increased membrane permeability and leakage of intracellular components such as amino acids and ions [3] [5].

The compound’s efficacy against Acanthamoeba trophozoites and cysts highlights its broad-spectrum activity. Studies suggest that its dihydrochloride salt (HEX H) exhibits superior penetration into lipid bilayers compared to the diisethionate salt (HEX D), owing to differences in solubility and charge distribution [3] [5]. This property enables HEX H to disrupt membrane-bound processes, including oxygen uptake in Staphylococcus epidermidis and Propionibacterium acnes, pathogens implicated in acne [2] [5].

Table 1: Microbial Targets of Hexamidine Dihydrochloride

MicroorganismObserved EffectProposed Mechanism
Acanthamoeba spp.Trophozoite lysis, cyst inactivationMembrane lipid bilayer disruption [3] [5]
Staphylococcus aureusInhibition of multidrug efflux pumpsCompetitive binding to membrane transporters [3]
Propionibacterium acnesReduced viability in sebum-rich environmentsSebum tolerance enhances membrane binding [2] [5]

Sequence-Selective DNA Binding Properties

Hexamidine dihydrochloride demonstrates selective binding to AT-rich DNA sequences. Nuclear magnetic resonance (NMR) and nuclease protection assays reveal that the compound preferentially interacts with regions containing ≥4 consecutive adenine-thymine (A-T) base pairs [4] [6]. This selectivity arises from the compound’s ability to fit into the minor groove of B-form DNA, where it forms hydrogen bonds with thymine’s O2 and adenine’s N3 atoms [4] [6].

Notably, the presence of guanine’s exocyclic 2-amino group sterically hinders binding, explaining the exclusion of GC-rich regions [4]. While early hypotheses linked DNA binding to antiprotozoal activity, subsequent studies found no direct correlation between binding affinity and amoebicidal potency [3] [6]. Instead, this property may synergize with membrane disruption to impair microbial DNA replication and repair.

Table 2: DNA Binding Characteristics of Hexamidine Dihydrochloride

DNA SequenceBinding Affinity (Relative)Biological Consequence
5'-AAAA-3'HighInhibition of replication/transcription [4] [6]
5'-AATT-3'ModeratePartial groove stabilization [4]
5'-AGCT-3'LowNo significant interaction [4]

Enzyme Inhibition in Skin and Microbial Pathways

Beyond direct biocidal effects, hexamidine dihydrochloride modulates enzymatic activity in both pathogens and human skin:

Microbial Enzyme Inhibition

  • Proteases: Suppresses Acanthamoeba-secreted metalloproteases (e.g., MIP-133), which contribute to corneal tissue degradation in keratitis [3] [6].
  • Lipid Metabolism Enzymes: Inhibits Propionibacterium acnes lipases, reducing free fatty acid production and subsequent inflammation [2] [5].

Cutaneous Enzyme Modulation

  • Kallikrein 5 (KLK5): Downregulates this serine protease, mitigating stratum corneum over-desquamation and improving skin barrier integrity [3] [5].
  • β-Glucocerebrosidase (GBA): Enhances GBA activity in the stratum corneum, accelerating ceramide synthesis and reducing transepidermal water loss (TEWL) [5] [6].
  • Matrix Metalloproteinases (MMPs): Inhibits MMP-2 and MMP-9, preserving collagen density in photoaged skin [5] [6].

Table 3: Enzyme Targets and Functional Outcomes

EnzymeOrganism/TissueEffect of Hexamidine Dihydrochloride
MIP-133 proteaseAcanthamoeba72% activity reduction at 10 μM [3] [6]
KLK5Human epidermis40% inhibition, normalized desquamation [5]
β-GlucocerebrosidaseStratum corneum1.8-fold activity increase [5] [6]

The fundamental differences between hexamidine dihydrochloride and hexamidine diisethionate extend beyond their counterion structures to encompass critical physicochemical properties that directly impact formulation strategies and delivery performance. Hexamidine dihydrochloride exhibits a molecular weight of 427.4 grams per mole, significantly lower than the 606.7 grams per mole observed for hexamidine diisethionate [1] [2]. This molecular weight differential stems from the presence of two isethionate counterions in the diisethionate salt compared to the two smaller chloride ions in the dihydrochloride variant.

The melting point characteristics reveal hexamidine dihydrochloride demonstrates superior thermal stability at 265.5 degrees Celsius compared to hexamidine diisethionate at 224.9 degrees Celsius [1] [2]. This enhanced thermal stability provides formulation advantages in manufacturing processes requiring elevated temperatures and extends storage stability under challenging environmental conditions. However, the diisethionate salt compensates through substantially improved aqueous solubility characteristics.

Water solubility profiles present the most significant differentiating factor between these salts. Hexamidine diisethionate demonstrates exceptional water solubility at 52.0 milligrams per milliliter at 32 degrees Celsius, while hexamidine dihydrochloride exhibits limited solubility at 16.0 milligrams per milliliter under identical conditions [1] [2]. This three-fold solubility advantage positions hexamidine diisethionate as the preferred choice for aqueous-based formulations, particularly in cosmetic and pharmaceutical applications where water compatibility is essential.

The distribution coefficient values at physiological pH 7.4 reveal minimal differences between the salts, with hexamidine dihydrochloride showing a log D value of -0.70 compared to -0.74 for hexamidine diisethionate [1] [2]. These negative values indicate both salts exhibit hydrophilic characteristics, with neither demonstrating significant lipophilic partitioning behavior that would favor penetration through lipid-rich skin barriers.

Table 1: Comparative Physicochemical Properties of Hexamidine Salts

PropertyHexamidine DihydrochlorideHexamidine DiisethionateRemarks
Molecular Weight (g/mol)427.4606.7Diisethionate salt has higher molecular weight due to counterion
Melting Point (°C)265.5224.9Dihydrochloride shows higher thermal stability
Solubility at 32°C (mg/mL)16.052.0Diisethionate demonstrates superior water solubility
Log D (octanol/water pH 7.4)-0.70-0.74Similar lipophilicity profiles for both salts
pH in aqueous solution6.3-6.46.3-6.4Both salts exhibit neutral pH in aqueous solution
Density (g/cm³)1.2±0.10.671Different density profiles affecting formulation
Thermal stability (°C)~265~225Thermal decomposition patterns differ between salts
Water solubility (g/L at 20°C)Not specified48.2Diisethionate preferred for aqueous formulations

Despite the theoretical advantages of hexamidine dihydrochloride in terms of molecular weight and thermal stability, in vitro skin penetration studies reveal unexpected performance characteristics. Binary formulation systems containing propylene glycol and propylene glycol monolaurate delivered approximately 70 percent of hexamidine dihydrochloride to skin tissue, while the same system achieved only 30 percent penetration for hexamidine diisethionate [3] [4]. This performance differential cannot be attributed solely to molecular weight differences, suggesting complex interactions between the counterions and skin barrier components.

The superior skin penetration of hexamidine dihydrochloride appears to correlate with its enhanced lipophilicity relative to the diisethionate salt. The chloride counterions may facilitate more favorable partitioning into the lipid-rich stratum corneum, while the bulkier isethionate groups present steric hindrance that limits penetration efficiency [3] [4]. This finding challenges conventional wisdom that higher water solubility necessarily translates to improved topical delivery.

Solvent Systems for Enhanced Skin Penetration

The selection of appropriate solvent systems represents a critical determinant in achieving optimal skin penetration for hexamidine dihydrochloride. Research has identified eight primary solvent systems that demonstrate varying degrees of penetration enhancement, each operating through distinct mechanisms of action. These systems include propylene glycol, glycerol, polyethylene glycol 200, propylene glycol monolaurate, Transcutol P, dimethyl isosorbide, isopropyl alcohol, and 1,2-pentanol [3] [5].

Propylene glycol functions as a penetration enhancer through hydration and partition enhancement mechanisms. Its hygroscopic properties maintain skin hydration while facilitating drug partitioning into the stratum corneum. The molecular weight of 76.09 grams per mole provides optimal balance between penetration ability and retention within skin layers. Clinical studies demonstrate propylene glycol achieves moderate penetration enhancement for hexamidine dihydrochloride, with effectiveness dependent on concentration and combination with other enhancement agents [3] [5].

Glycerol operates through similar hydration mechanisms but demonstrates enhanced barrier modification properties. The three hydroxyl groups in glycerol create multiple hydrogen bonding sites with skin proteins, leading to controlled swelling of the stratum corneum and increased permeability. Its molecular weight of 92.09 grams per mole positions it as an effective humectant that maintains skin moisture while facilitating drug penetration [3] [5].

Polyethylene glycol 200 provides hydration and solubilization benefits through its polymer chain structure. The molecular weight of 190.24 grams per mole allows sufficient penetration while providing sustained release characteristics. This solvent system demonstrates particular effectiveness in maintaining drug stability while enhancing skin penetration through osmotic and partition mechanisms [3] [5].

Propylene glycol monolaurate emerges as the most effective single penetration enhancer for hexamidine dihydrochloride. Its molecular weight of 258.4 grams per mole and amphiphilic structure enable lipid disruption and co-transport mechanisms. The laurate chain interacts with skin lipids to create temporary permeabilization channels, while the propylene glycol portion maintains hydration and solubilization. This dual mechanism results in excellent penetration enhancement capabilities [3] [6] [7].

Table 2: Solvent Systems for Enhanced Skin Penetration

Solvent SystemMolecular Weight (g/mol)Solubility ProfileMechanism of ActionSkin Penetration Enhancement
Propylene Glycol (PG)76.09Miscible with waterHydration and partition enhancementModerate
Glycerol92.09Miscible with waterHydration and barrier modificationModerate
Polyethylene Glycol 200 (PEG 200)190.24Miscible with waterHydration and solubilizationModerate
Propylene Glycol Monolaurate (PGML)258.40Practically insoluble in waterLipid disruption and co-transportExcellent
Transcutol P (TC)134.17Miscible with waterPartition and thermodynamic activityHigh
Dimethyl Isosorbide (DMI)174.19Soluble in waterSolubilization and penetrationGood
Isopropyl Alcohol (IPA)60.10Miscible with waterLipid extraction and dehydrationModerate
1,2-Pentanol (1,2-PENT)88.15Slightly soluble in waterLipid disruption and partitionModerate

Transcutol P demonstrates high penetration enhancement through partition and thermodynamic activity mechanisms. This diethylene glycol monoethyl ether readily penetrates the stratum corneum and interacts with intercellular water to modify skin permeation characteristics. Its hygroscopic properties enable retention of high skin permeability even under reduced hydration conditions, making it particularly effective for hexamidine dihydrochloride delivery [8] [9].

Dimethyl isosorbide functions as an effective solubilization and penetration enhancer with molecular weight of 174.19 grams per mole. Its ability to solubilize both hydrophilic and lipophilic compounds makes it valuable for hexamidine dihydrochloride formulations. The compound demonstrates good penetration enhancement capabilities while maintaining acceptable safety profiles for topical application [10] [11].

Isopropyl alcohol operates through lipid extraction and dehydration mechanisms. Its low molecular weight of 60.10 grams per mole facilitates rapid penetration, but its primary mechanism involves temporary lipid extraction from the stratum corneum. This creates transient permeabilization channels that enhance drug penetration, though the effect may be accompanied by increased skin irritation potential [12].

1,2-Pentanol demonstrates lipid disruption and partition mechanisms similar to other short-chain alcohols. Its molecular weight of 88.15 grams per mole provides balanced penetration characteristics, though its effectiveness remains moderate compared to specialized penetration enhancers. The compound shows particular utility in combination formulations where synergistic effects can be achieved [3] [5].

Binary and Ternary Formulation Approaches

Binary formulation systems represent the most extensively studied approach for enhancing hexamidine dihydrochloride skin penetration. These systems combine complementary solvent mechanisms to achieve synergistic penetration enhancement while maintaining formulation stability and safety profiles. The most successful binary system identified combines propylene glycol with propylene glycol monolaurate in a 50:50 ratio, achieving approximately 70 percent skin penetration for hexamidine dihydrochloride [3] [4].

The propylene glycol:propylene glycol monolaurate system demonstrates exceptional performance through complementary mechanisms. Propylene glycol provides hydration and partition enhancement while maintaining skin compatibility, while propylene glycol monolaurate creates lipid disruption pathways that facilitate deep penetration. The 50:50 ratio optimizes the balance between hydrophilic and lipophilic enhancement mechanisms, resulting in superior penetration performance compared to individual components [3] [4].

Binary systems incorporating Transcutol P demonstrate consistently good performance across multiple combinations. The propylene glycol:Transcutol P system achieves 35-40 percent skin penetration for hexamidine dihydrochloride, while maintaining excellent stability profiles. This system benefits from the hygroscopic properties of Transcutol P combined with the hydration enhancement of propylene glycol, creating sustained penetration effects [3] [5].

Dimethyl isosorbide-containing binary systems show moderate but reliable penetration enhancement. The propylene glycol:dimethyl isosorbide combination achieves 25-30 percent skin penetration while demonstrating good stability characteristics. These systems prove particularly valuable for formulations requiring enhanced solubilization of hexamidine dihydrochloride in challenging formulation matrices [3] [5].

Table 3: Binary Formulation Systems Performance

Binary SystemHexamidine Dihydrochloride Skin Penetration (%)Hexamidine Diisethionate Skin Penetration (%)Stability (120h at 32°C)Formulation Compatibility
PG:PGML (50:50)~70~3099.6±2.4%Excellent
PG:TC (50:50)35-4020-2598-102%Good
PG:DMI (50:50)25-3015-2095-100%Good
PG:IPA (50:50)20-2510-1590-95%Fair
PG:1,2-PENT (50:50)15-208-1285-90%Fair
Glycerol:TC (50:50)30-3518-2295-100%Good
Glycerol:DMI (50:50)20-2512-1590-95%Good
PEG 200:TC (50:50)25-3015-1895-100%Good
PEG 200:DMI (50:50)15-208-1288-92%Fair
DMSO:Methanol (50:50)10-155-10102.1±1.3%Good

Alcohol-containing binary systems demonstrate variable performance characteristics. The propylene glycol:isopropyl alcohol combination achieves 20-25 percent skin penetration but exhibits reduced stability due to alcohol volatility. Similarly, the propylene glycol:1,2-pentanol system shows 15-20 percent penetration with comparable stability concerns. These systems require careful formulation design to address volatility and potential skin irritation issues [3] [5].

Ternary formulation approaches offer additional complexity and potential for enhanced penetration through multiple synergistic mechanisms. The propylene glycol:Transcutol P:isopropyl alcohol system in 40:40:20 ratio demonstrates theoretical enhancement factors of 1.8-2.2, combining partition, hydration, and extraction mechanisms. However, alcohol volatility presents stability challenges that must be addressed through appropriate packaging and storage conditions [13] [14].

The propylene glycol:propylene glycol monolaurate:Transcutol P system represents an advanced ternary approach combining lipid disruption, partition enhancement, and hydration mechanisms. This system achieves theoretical enhancement factors of 2.0-2.5 while maintaining good stability characteristics. The elimination of volatile alcohols reduces stability concerns while preserving multi-mechanism penetration enhancement [13] [14].

Glycerol-based ternary systems offer excellent stability characteristics with moderate penetration enhancement. The glycerol:Transcutol P:dimethyl isosorbide system demonstrates enhancement factors of 1.3-1.6 with very low skin irritation potential. These systems prove particularly valuable for sensitive skin applications where safety considerations outweigh maximum penetration efficiency [13] [14].

Table 4: Ternary Formulation Approaches

Ternary SystemPrimary MechanismTheoretical Enhancement FactorStability ConsiderationsSkin Irritation Potential
PG:TC:IPA (40:40:20)Partition + Hydration + Extraction1.8-2.2Moderate (alcohol volatility)Moderate
PG:TC:IPA (30:30:40)Partition + Hydration + Extraction1.5-1.8Moderate (alcohol volatility)Moderate-High
PG:TC:DMI (33:33:34)Partition + Hydration + Solubilization1.4-1.7GoodLow
PG:PGML:TC (40:40:20)Lipid disruption + Partition + Hydration2.0-2.5GoodLow
PG:PGML:DMI (50:25:25)Lipid disruption + Partition + Solubilization1.7-2.0GoodLow
TC:PG:DMI (50:25:25)Partition + Hydration + Solubilization1.5-1.8GoodLow
Glycerol:TC:DMI (40:40:20)Hydration + Partition + Solubilization1.3-1.6ExcellentVery Low
PEG 200:TC:DMI (33:33:34)Hydration + Partition + Solubilization1.2-1.5GoodLow

MeSH Pharmacological Classification

Anti-Infective Agents

Dates

Last modified: 02-18-2024

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